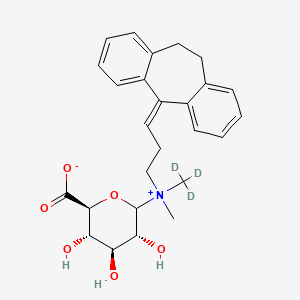

Amitriptyline-N-glucuronide-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C26H31NO6 |

|---|---|

Molecular Weight |

456.5 g/mol |

IUPAC Name |

(2S,3S,4S,5R)-3,4,5-trihydroxy-6-[methyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propyl]-(trideuteriomethyl)azaniumyl]oxane-2-carboxylate |

InChI |

InChI=1S/C26H31NO6/c1-27(2,25-23(30)21(28)22(29)24(33-25)26(31)32)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20/h3-6,8-12,21-25,28-30H,7,13-15H2,1-2H3/t21-,22-,23+,24-,25?/m0/s1/i1D3/t21-,22-,23+,24-,25?,27? |

InChI Key |

WXMXRAPAGYPAJI-SXBMQGCSSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](C)(CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31)C4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)[O-])O)O)O |

Canonical SMILES |

C[N+](C)(CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31)C4C(C(C(C(O4)C(=O)[O-])O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Metabolic Conversion of Amitriptyline to its N-Glucuronide Conjugate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the metabolic pathway leading to the formation of amitriptyline N-glucuronide. The document details the enzymatic processes, presents key quantitative data, outlines relevant experimental protocols, and provides a visual representation of the metabolic cascade.

Executive Summary

Amitriptyline, a tricyclic antidepressant, undergoes extensive hepatic metabolism involving both Phase I and Phase II enzymatic reactions. The formation of the N-glucuronide metabolite is a significant pathway in the detoxification and elimination of this drug. This process is primarily mediated by UDP-glucuronosyltransferase (UGT) enzymes, with UGT2B10 demonstrating a particularly high affinity for amitriptyline. Understanding this metabolic pathway is crucial for drug development, clinical pharmacology, and toxicological studies, as variations in enzyme activity can significantly impact drug efficacy and patient safety.

The Metabolic Pathway: From Amitriptyline to N-Glucuronide

The metabolic journey of amitriptyline to its N-glucuronide conjugate is a multi-step process, initiated by Phase I oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes, followed by a Phase II conjugation reaction.

Phase I Metabolism: The Role of Cytochrome P450 Enzymes

The initial biotransformation of amitriptyline is predominantly carried out by CYP2C19 and CYP2D6 in the liver.[1]

-

N-demethylation: CYP2C19 is the primary enzyme responsible for the N-demethylation of amitriptyline to its active metabolite, nortriptyline.[1][2]

-

Hydroxylation: CYP2D6 mediates the hydroxylation of both amitriptyline and nortriptyline, leading to the formation of less active hydroxy metabolites.[1][2]

These Phase I reactions introduce or expose functional groups on the amitriptyline molecule, preparing it for subsequent Phase II conjugation.

Phase II Metabolism: N-Glucuronidation

The pivotal step in the formation of the N-glucuronide is the direct conjugation of a glucuronic acid moiety to the tertiary amine of amitriptyline. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs).

-

High-Affinity Glucuronidation by UGT2B10: Studies have identified UGT2B10 as a high-affinity enzyme for the N-glucuronidation of amitriptyline.[3] This suggests that at therapeutic concentrations, UGT2B10 is likely the major UGT isoform responsible for this metabolic pathway.[3]

-

Low-Affinity Glucuronidation by UGT1A4: UGT1A4 also contributes to the N-glucuronidation of amitriptyline, but with a lower affinity compared to UGT2B10.[3][4] The kinetics of amitriptyline glucuronidation in human liver microsomes exhibit a biphasic character, which corresponds to the high-affinity action of UGT2B10 and the low-affinity action of UGT1A4.[3]

The direct glucuronidation of the tertiary amine of amitriptyline results in the formation of a quaternary ammonium-linked glucuronide, a water-soluble conjugate that can be readily excreted from the body.[3] While direct glucuronidation is a recognized pathway, it is considered a minor route of elimination for amitriptyline in vivo.[5]

Quantitative Data Summary

The following tables summarize key quantitative data related to the enzymatic reactions in the metabolic pathway of amitriptyline to N-glucuronide.

Table 1: Enzyme Kinetics of Amitriptyline N-Glucuronidation by UGT Isoforms

| Enzyme | Apparent Km (S50) (µM) | In Vitro Clearance (CLint) | Reference |

| UGT2B10 | 2.60 | >10-fold higher than UGT1A4 | [3] |

| UGT1A4 | 448 | - | [3] |

Table 2: Urinary Excretion of Amitriptyline and its N-Glucuronide Metabolite

| Analyte | Percentage of Dose Recovered in Urine | Study Population | Reference |

| Amitriptyline N-glucuronide | 8 ± 3% (of 25 mg single dose over 108 hr) | Healthy Volunteers | [5] |

| Amitriptyline N-glucuronide | 8 ± 5% (of 125-150 mg/day dose in 24-hr urine) | Patients on continuous treatment | [5] |

| Unchanged Amitriptyline | 0.08 to 1.68% | Healthy Volunteers | [5] |

Experimental Protocols

The study of amitriptyline metabolism relies on robust analytical methodologies. Below are outlines of key experimental protocols cited in the literature.

In Vitro Glucuronidation Assay using Recombinant UGTs

This protocol is adapted from studies investigating the kinetics of UGT-mediated metabolism.[3][6]

Objective: To determine the kinetic parameters (Km and Vmax) of amitriptyline N-glucuronidation by specific UGT isoforms.

Materials:

-

Recombinant human UGT enzymes (e.g., UGT2B10, UGT1A4) expressed in a suitable system (e.g., Sf9 insect cells).[7]

-

Amitriptyline hydrochloride.

-

UDP-glucuronic acid (UDPGA).

-

Reaction buffer (e.g., 25mM Tris-acetate, pH 7.6, containing 10% (v/v) glycerol and 1mM EDTA).[7]

-

Alamethicin (optional, for activating latent UGT activity).[6]

-

Stopping solution (e.g., ice-cold acetonitrile or perchloric acid).[6]

-

LC-MS/MS system for analysis.

Procedure:

-

Enzyme Preparation: Recombinant UGT enzymes are thawed on ice. If using microsomes, they may be pre-incubated with alamethicin to permeabilize the membrane.[6]

-

Reaction Mixture Preparation: A reaction mixture is prepared containing the reaction buffer, a specific concentration of the recombinant UGT enzyme, and varying concentrations of amitriptyline.

-

Initiation of Reaction: The reaction is initiated by the addition of UDPGA and incubated at 37°C for a predetermined time.

-

Termination of Reaction: The reaction is stopped by the addition of the stopping solution.

-

Sample Preparation: The terminated reaction mixture is centrifuged to pellet the protein. The supernatant is collected for analysis.

-

LC-MS/MS Analysis: The formation of amitriptyline N-glucuronide is quantified using a validated LC-MS/MS method.

Quantification of Amitriptyline and Metabolites in Human Plasma by HPLC-DAD

This protocol provides a method for the simultaneous determination of amitriptyline and its major metabolites in human plasma.[8]

Objective: To quantify the concentrations of amitriptyline and its metabolites in plasma samples.

Materials:

-

HPLC system with a Diode Array Detector (DAD).

-

C18 reversed-phase column.

-

Mobile phase (e.g., a mixture of an appropriate buffer and organic solvent).

-

Extraction solvent (e.g., n-hexane).[8]

-

Internal standard.

-

Human plasma samples.

Procedure:

-

Sample Preparation (Liquid-Liquid Extraction):

-

To a plasma sample, add the internal standard and an alkalinizing agent.

-

Add the extraction solvent (e.g., n-hexane), vortex, and centrifuge.

-

Transfer the organic layer to a clean tube.

-

Perform a back-extraction into an acidic aqueous solution.

-

The aqueous layer is then injected into the HPLC system.[8]

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column.

-

Mobile Phase: Isocratic elution with a suitable mobile phase.

-

Flow Rate: Optimized for separation.

-

Detection: Diode Array Detector set to the appropriate wavelength for the analytes.[8]

-

-

Quantification: The concentrations of amitriptyline and its metabolites are determined by comparing their peak areas to those of a standard curve.

Visualizing the Metabolic Pathway

The following diagrams illustrate the key steps in the metabolic conversion of amitriptyline to its N-glucuronide.

Caption: Metabolic pathway of amitriptyline.

Caption: General experimental workflow.

References

- 1. Amitriptyline Therapy and CYP2D6 and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. An Overview of Degradation Strategies for Amitriptyline - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of human UGT2B10 in N-glucuronidation of tricyclic antidepressants, amitriptyline, imipramine, clomipramine, and trimipramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative N-glucuronidation kinetics of ketotifen and amitriptyline by expressed human UDP-glucuronosyltransferases and liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. research.aalto.fi [research.aalto.fi]

- 7. bioivt.com [bioivt.com]

- 8. scielo.br [scielo.br]

Synthesis and Characterization of Amitriptyline-N-glucuronide-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Amitriptyline-N-glucuronide-d3. This deuterated internal standard is crucial for the accurate quantification of Amitriptyline-N-glucuronide in biological matrices during pharmacokinetic and metabolic studies. While specific proprietary synthesis methods are not publicly detailed, this guide outlines a feasible synthetic approach based on established glucuronidation chemistry and details the necessary characterization protocols.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₂₆H₂₈D₃NO₆ | [1] |

| Molecular Weight | 456.56 g/mol | [1] |

| CAS Number | Not available | [1] |

| Appearance | White to off-white solid (Predicted) | |

| Purity (by HPLC) | >95% | [2] |

| Storage Temperature | -20°C (Recommended) |

Proposed Synthesis of this compound

The synthesis of this compound involves the coupling of a deuterated amitriptyline precursor with a protected glucuronic acid derivative, followed by deprotection. Both chemical and enzymatic approaches are viable for the formation of N-glucuronides.[3][4][5] A proposed chemical synthesis workflow is outlined below.

Synthesis Workflow

Caption: Proposed chemical synthesis workflow for this compound.

Experimental Protocol (Proposed)

Materials:

-

Amitriptyline-d3 Hydrochloride

-

Methyl (2,3,4-tri-O-acetyl-α/β-D-glucopyranosyl)uronate bromide

-

Silver(I) oxide (Ag₂O) or other suitable promoter

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Methanol (MeOH)

-

Sodium methoxide (NaOMe)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Solvents for HPLC purification (e.g., acetonitrile, water, formic acid)

Procedure:

-

Preparation of Amitriptyline-d3 free base: Dissolve Amitriptyline-d3 hydrochloride in water and basify with a suitable base (e.g., sodium bicarbonate) to a pH of ~9-10. Extract the free base into an organic solvent like DCM and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure.

-

Coupling Reaction: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve the Amitriptyline-d3 free base and a suitable promoter (e.g., Ag₂O) in anhydrous DCM. To this stirring suspension, add a solution of methyl (2,3,4-tri-O-acetyl-α/β-D-glucopyranosyl)uronate bromide in anhydrous DCM dropwise at room temperature. Allow the reaction to stir in the dark for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up and Extraction: Upon completion, filter the reaction mixture through a pad of celite to remove the silver salts. Wash the filtrate successively with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected intermediate.

-

Deprotection:

-

Deacetylation: Dissolve the crude protected intermediate in anhydrous methanol and add a catalytic amount of sodium methoxide. Stir at room temperature until deacetylation is complete (monitored by TLC or LC-MS).

-

Saponification: Add a solution of sodium hydroxide in water to the reaction mixture and stir at room temperature to hydrolyze the methyl ester.

-

-

Purification: Neutralize the reaction mixture with a dilute acid (e.g., formic acid) and concentrate under reduced pressure. Purify the crude this compound by preparative reverse-phase High-Performance Liquid Chromatography (HPLC) using a suitable gradient of acetonitrile and water with a formic acid modifier.

-

Lyophilization: Combine the fractions containing the pure product and lyophilize to obtain the final product as a solid.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.

Characterization Workflow

Caption: Workflow for the characterization of this compound.

High-Performance Liquid Chromatography (HPLC)

Protocol:

-

System: Agilent 1260 Infinity II or equivalent

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A time-programmed gradient from 5% to 95% Mobile Phase B over 15 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 240 nm

-

Injection Volume: 10 µL

Expected Results: A single major peak with a purity of >95% as determined by peak area integration.

Mass Spectrometry (MS)

Protocol:

-

System: High-Resolution Mass Spectrometer (HRMS) such as a Q-TOF or Orbitrap, coupled to an LC system.

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Scan Range: m/z 100-1000

-

Collision Energy: Varied for MS/MS fragmentation analysis.

Expected Results:

| Parameter | Expected Value (m/z) |

| Monoisotopic Mass | 456.2338 |

| [M+H]⁺ (protonated) | 457.2416 |

| Major Fragment Ions | Characteristic fragments corresponding to the loss of the glucuronic acid moiety and fragmentation of the amitriptyline backbone. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

-

System: Bruker Avance 400 MHz or higher field spectrometer.

-

Solvent: Deuterated methanol (CD₃OD) or Dimethyl sulfoxide-d6 (DMSO-d6).

-

Experiments: ¹H NMR, ¹³C NMR, ²H NMR, and 2D correlation experiments (e.g., COSY, HSQC) as needed for full structural assignment.

Expected Results:

| Nucleus | Expected Observations |

| ¹H NMR | Signals corresponding to the protons of the amitriptyline and glucuronic acid moieties. The signals for the N-methyl groups will be reduced in intensity due to deuterium labeling. |

| ²H NMR | A signal corresponding to the deuterium atoms on the N-methyl groups, confirming the position of isotopic labeling. |

| ¹³C NMR | Signals for all carbon atoms in the molecule. The carbon atom attached to the deuterium will show a characteristic triplet in the proton-coupled spectrum due to C-D coupling. |

By following these proposed synthesis and characterization protocols, researchers can obtain high-quality this compound suitable for use as an internal standard in demanding bioanalytical applications.

References

- 1. Amitriptyline N-Glucuronide | Axios Research [axios-research.com]

- 2. Amitriptyline N-Beta-D-Glucuronide | LGC Standards [lgcstandards.com]

- 3. hyphadiscovery.com [hyphadiscovery.com]

- 4. Glucuronides from metabolites to medicines: a survey of the in vivo generation, chemical synthesis and properties of glucuronides - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 5. hyphadiscovery.com [hyphadiscovery.com]

The Role of UDP-Glucuronosyltransferase Enzymes in the Formation of Amitriptyline-N-glucuronide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amitriptyline, a cornerstone tricyclic antidepressant, undergoes extensive metabolism in the human body, with N-glucuronidation being a significant pathway in its clearance. This process, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, leads to the formation of amitriptyline-N-glucuronide, a more water-soluble metabolite readily excreted. This technical guide provides an in-depth analysis of the specific UGT isoforms responsible for this biotransformation, presenting key quantitative data, detailed experimental methodologies, and visual representations of the metabolic pathways. Understanding the nuances of amitriptyline's metabolism is paramount for drug development professionals and researchers in predicting drug-drug interactions, understanding inter-individual variability in drug response, and optimizing therapeutic outcomes.

Introduction to Amitriptyline Metabolism and UGT Enzymes

Amitriptyline is a tertiary amine antidepressant that is metabolized through various phase I and phase II reactions.[1] Phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, involves demethylation to its active metabolite, nortriptyline, and hydroxylation.[1] Phase II metabolism, a conjugation process, increases the hydrophilicity of the drug and its metabolites, facilitating their excretion.[2] A key phase II pathway for amitriptyline is N-glucuronidation, where a glucuronic acid moiety is attached to the tertiary amine group, forming a quaternary ammonium-linked glucuronide.[1]

The UGT superfamily of enzymes are the primary catalysts for this reaction.[2] These enzymes are membrane-bound proteins located predominantly in the endoplasmic reticulum of liver cells and other tissues.[3] They play a crucial role in the metabolism of a wide array of xenobiotics and endogenous compounds.[2] The UGT1A and UGT2B subfamilies are of particular importance in drug metabolism.[2] This guide focuses on the specific UGT isoforms that have been identified as key players in the N-glucuronidation of amitriptyline.

Key UGT Isoforms in Amitriptyline-N-glucuronidation

Extensive in vitro research has pinpointed two primary UGT isoforms responsible for the formation of amitriptyline-N-glucuronide: UGT1A4 and UGT2B10 .[4][5][6] While other isoforms like UGT1A3 have been investigated, their contribution appears to be minimal.[5][7]

-

UGT2B10: This enzyme has been identified as the high-affinity enzyme for amitriptyline N-glucuronidation.[4] It plays a major role in the metabolism of amitriptyline at therapeutic concentrations.[4][5] UGT2B10 exhibits a preference for tertiary amines.[5] Nicotine has been identified as a selective inhibitor of UGT2B10, but not UGT1A4.[4]

-

UGT1A4: This isoform is considered the low-affinity component in the biphasic kinetics of amitriptyline glucuronidation in human liver microsomes.[4] Although it has a lower affinity compared to UGT2B10, it still contributes to the overall metabolism of the drug.[4][5] UGT1A4 is known to glucuronidate a variety of compounds containing tertiary amine groups.[2][8]

-

UGT1A3: While structurally similar to UGT1A4, UGT1A3 demonstrates significantly lower efficiency in the N-glucuronidation of amines compared to UGT1A4.[9] Its contribution to the overall formation of amitriptyline-N-glucuronide is considered limited.[7][9]

The kinetics of amitriptyline N-glucuronidation in human liver microsomes are often biphasic, which is consistent with the involvement of a high-affinity (UGT2B10) and a low-affinity (UGT1A4) enzyme.[4][7]

Quantitative Data on Amitriptyline N-Glucuronidation

The following tables summarize the key kinetic parameters for the UGT enzymes involved in the formation of amitriptyline-N-glucuronide. This data is crucial for understanding the relative contributions of each isoform and for developing pharmacokinetic models.

Table 1: Kinetic Parameters of Amitriptyline N-Glucuronidation by Recombinant UGT Isoforms

| UGT Isoform | Apparent Km (μM) | Reference(s) |

| UGT2B10 | 2.60 | [4] |

| UGT1A4 | 448 | [4] |

Table 2: In Vitro Clearance (CLint) of Amitriptyline Glucuronidation

| UGT Isoform | Relative CLint | Reference(s) |

| UGT2B10 | >10-fold higher than UGT1A4 | [4] |

Experimental Protocols

This section outlines the general methodologies employed in the in vitro studies cited in this guide to investigate the role of UGT enzymes in amitriptyline metabolism.

In Vitro UGT Inhibition Assay

A common method to identify the UGT isoforms responsible for a specific metabolic pathway is through inhibition assays using specific chemical inhibitors or by screening a panel of recombinant UGT enzymes.

Objective: To determine the inhibitory potential of test compounds on the activity of specific UGT isoforms towards a probe substrate.

Materials:

-

cDNA-expressed human UGT-specific Supersomes™ (e.g., from Corning Life Sciences)

-

UDPGA (uridine 5'-diphosphoglucuronic acid)

-

Alamethicin (a pore-forming peptide to permeabilize microsomal vesicles)

-

Probe substrates for specific UGT isoforms (e.g., trifluoperazine for UGT1A4, cotinine for UGT2B10)[6][10]

-

Test compound (e.g., amitriptyline)

-

Human Liver Microsomes (HLM)

-

LC-MS/MS system for analysis

Protocol:

-

Incubation Mixture Preparation: Prepare an incubation mixture containing the specific UGT isoform (from Supersomes™) or HLM, alamethicin, and UDPGA in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to activate the enzymes.

-

Initiation of Reaction: Add the probe substrate and a range of concentrations of the test compound to the pre-incubated mixture to initiate the reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a predetermined time, which should be within the linear range of the reaction.

-

Termination of Reaction: Stop the reaction by adding a quenching solution, such as acetonitrile or methanol, often containing an internal standard for analytical quantification.

-

Sample Preparation: Centrifuge the terminated reaction mixture to pellet the protein.

-

Analysis: Analyze the supernatant for the formation of the glucuronide metabolite of the probe substrate using a validated LC-MS/MS method.[11][12][13]

-

Data Analysis: Calculate the rate of metabolite formation at each test compound concentration and determine the IC50 value (the concentration of the test compound that causes 50% inhibition of the enzyme activity).[11]

Kinetic Analysis of Amitriptyline N-Glucuronidation

Objective: To determine the kinetic parameters (Km and Vmax) of amitriptyline N-glucuronidation by specific UGT isoforms.

Materials:

-

Recombinant UGT1A4 and UGT2B10 enzymes

-

Amitriptyline

-

UDPGA

-

Appropriate buffer and cofactors

-

LC-MS/MS system

Protocol:

-

Incubation: Incubate varying concentrations of amitriptyline with a fixed amount of the recombinant UGT enzyme and a saturating concentration of UDPGA at 37°C.

-

Time Course: Perform preliminary experiments to ensure the reaction time is within the linear range for product formation.

-

Termination and Analysis: Terminate the reactions at the chosen time point and analyze the formation of amitriptyline-N-glucuronide by LC-MS/MS.

-

Data Analysis: Plot the reaction velocity (rate of product formation) against the substrate concentration. Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. For biphasic kinetics observed in HLM, the data can be fitted to a two-enzyme model.

Visualization of Metabolic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key metabolic pathway and a typical experimental workflow.

References

- 1. ClinPGx [clinpgx.org]

- 2. The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. xenotech.com [xenotech.com]

- 4. Role of human UGT2B10 in N-glucuronidation of tricyclic antidepressants, amitriptyline, imipramine, clomipramine, and trimipramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Human UDP-glucuronosyltransferase (UGT) 2B10 in drug N-glucuronidation: substrate screening and comparison with UGT1A3 and UGT1A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-glucuronidation catalyzed by UGT1A4 and UGT2B10 in human liver microsomes: Assay optimization and substrate identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparative N-glucuronidation kinetics of ketotifen and amitriptyline by expressed human UDP-glucuronosyltransferases and liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure and Protein–Protein Interactions of Human UDP-Glucuronosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Glucuronidation of amines and other xenobiotics catalyzed by expressed human UDP-glucuronosyltransferase 1A3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Selectivity of substrate (trifluoperazine) and inhibitor (amitriptyline, androsterone, canrenoic acid, hecogenin, phenylbutazone, quinidine, quinine, and sulfinpyrazone) "probes" for human udp-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. UGT Inhibition | Evotec [evotec.com]

- 12. Practical liquid chromatography-tandem mass spectrometry method for the simultaneous quantification of amitriptyline, nortriptyline and their hydroxy metabolites in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A method for the determination of amitriptyline and its metabolites nortriptyline, 10-hydroxyamitriptyline, and 10-hydroxynortriptyline in human plasma using stable isotope dilution and gas chromatography-chemical ionization mass spectrometry (GC-CIMS) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physical and Chemical Properties of Amitriptyline-N-glucuronide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amitriptyline, a tricyclic antidepressant, undergoes extensive metabolism in the body, leading to the formation of various metabolites. One such significant metabolite is Amitriptyline-N-glucuronide, a quaternary ammonium-linked glucuronide. This technical guide provides a comprehensive overview of the known physical and chemical properties of Amitriptyline-N-glucuronide, detailed experimental protocols for its synthesis, characterization, and quantification, and a visualization of its metabolic pathway. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and metabolism studies.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₆H₃₁NO₆ | --INVALID-LINK--[1] |

| Molecular Weight | 453.5 g/mol | --INVALID-LINK--[1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Water Solubility | Expected to be high | Inferred from structure |

| pKa | Data not available | |

| logP (Computed) | 3.2 (XLogP3-AA) | --INVALID-LINK--[1] |

Metabolic Pathway of Amitriptyline

Amitriptyline is primarily metabolized in the liver through a series of phase I and phase II reactions. The initial metabolic steps involve N-demethylation and hydroxylation, catalyzed by cytochrome P450 (CYP) enzymes, primarily CYP2C19 and CYP2D6. The subsequent phase II reaction involves the direct conjugation of amitriptyline with glucuronic acid to form Amitriptyline-N-glucuronide. This reaction is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, with UGT1A4 and UGT2B10 being identified as the key isoforms involved in the N-glucuronidation of tricyclic antidepressants.[2]

Experimental Protocols

Synthesis of Amitriptyline-N-glucuronide (General Approach)

A general synthetic strategy for quaternary ammonium-linked glucuronides of drugs containing an aliphatic tertiary amine, such as amitriptyline, has been described.[3] This method involves the quaternization of the tertiary amine with a protected glucuronic acid derivative.

Materials:

-

Amitriptyline

-

Methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate

-

Sodium bicarbonate

-

Organic solvent (e.g., acetone, acetonitrile)

-

Water

-

Sodium hydroxide solution

-

Purification system (e.g., HPLC)

Procedure:

-

Dissolve Amitriptyline in a suitable organic solvent.

-

Prepare an aqueous solution of sodium bicarbonate.

-

Combine the organic and aqueous solutions to create a two-phase system.

-

Add methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate to the reaction mixture.

-

Stir the reaction vigorously at room temperature for a specified period (e.g., 24-48 hours), monitoring the reaction progress by a suitable method (e.g., TLC or LC-MS).

-

After the reaction is complete, separate the aqueous layer.

-

Wash the organic layer with water.

-

Combine the aqueous layers and adjust the pH to basic with a sodium hydroxide solution to hydrolyze the acetyl protecting groups and the methyl ester.

-

Monitor the hydrolysis until completion.

-

Purify the resulting Amitriptyline-N-glucuronide from the aqueous solution using a suitable chromatographic technique, such as reversed-phase high-performance liquid chromatography (HPLC).

References

- 1. Amitriptyline N-glucuronide | C26H31NO6 | CID 62981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Role of human UGT2B10 in N-glucuronidation of tricyclic antidepressants, amitriptyline, imipramine, clomipramine, and trimipramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and characterization of quaternary ammonium-linked glucuronide metabolites of drugs with an aliphatic tertiary amine group - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Glucuronidation of Amitriptyline in Humans

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the glucuronidation of amitriptyline in humans, a critical metabolic pathway influencing the drug's pharmacokinetics and overall disposition. The document synthesizes current scientific knowledge, presenting detailed information on the enzymes involved, the resulting metabolites, and the experimental methodologies used to elucidate this process.

Introduction

Amitriptyline, a tricyclic antidepressant, undergoes extensive metabolism in the liver prior to excretion. While oxidative metabolism by cytochrome P450 (CYP) enzymes, particularly CYP2C19 and CYP2D6, is a major route, glucuronidation also plays a significant role.[1][2][3] This Phase II metabolic process, catalyzed by UDP-glucuronosyltransferases (UGTs), involves the conjugation of glucuronic acid to amitriptyline or its metabolites, increasing their water solubility and facilitating their elimination from the body.[3][4] Understanding the specifics of amitriptyline's glucuronidation is crucial for predicting drug-drug interactions, understanding inter-individual variability in drug response, and ensuring safe and effective therapeutic use.

Key Enzymes in Amitriptyline Glucuronidation

The N-glucuronidation of amitriptyline, leading to the formation of a quaternary ammonium-linked glucuronide, is primarily mediated by two UGT isoforms: UGT2B10 and UGT1A4 .[5][6]

-

UGT2B10: This enzyme exhibits high affinity for amitriptyline and is considered the major UGT isoform responsible for its glucuronidation at therapeutic concentrations.[5]

-

UGT1A4: In contrast, UGT1A4 is a low-affinity enzyme for amitriptyline glucuronidation.[5]

-

UGT1A3: Some studies suggest a potential, albeit lesser, role for UGT1A3 in the N-glucuronidation of tertiary amine drugs like amitriptyline.[7]

The kinetics of amitriptyline glucuronidation in human liver microsomes display a biphasic nature, which corresponds to the high-affinity component catalyzed by UGT2B10 and the low-affinity component attributed to UGT1A4.[5]

Metabolites of Amitriptyline Glucuronidation

Glucuronidation of amitriptyline and its metabolites results in the formation of several conjugates:

-

Amitriptyline-N-glucuronide: This is a major product of the direct glucuronidation of the parent drug.[8][9]

-

O-glucuronides of hydroxylated metabolites: Amitriptyline is first metabolized by CYP enzymes to hydroxylated intermediates, such as 10-hydroxyamitriptyline, which can then undergo O-glucuronidation.[10][11]

-

N-glucuronides of hydroxylated metabolites: In addition to O-glucuronides, N-glucuronides of hydroxylated metabolites like E- and Z-10-hydroxyamitriptyline and trans-10,11-dihydroxyamitriptyline have also been identified in human urine.[12][13]

Quantitative Data on Amitriptyline Glucuronidation

The following tables summarize the key quantitative data from in vitro and in vivo studies on amitriptyline glucuronidation.

Table 1: In Vitro Kinetic Parameters for Amitriptyline N-glucuronidation

| Enzyme | Apparent Km (μM) | In Vitro Clearance (CLint) | Reference |

| UGT2B10 | 2.60 | >10-fold higher than UGT1A4 | [5] |

| UGT1A4 | 448 | - | [5] |

Table 2: In Vivo Excretion of Amitriptyline-N-glucuronide in Humans

| Study Population | Dose | Percentage of Dose Excreted as Amitriptyline-N-glucuronide in Urine | Reference |

| Healthy Volunteers (single dose) | 25 mg | 8 ± 3% over 108 hours | [8] |

| Patients (continuous treatment) | 125-150 mg/day | 8 ± 5% of the daily dose in 24-hour urine | [8] |

Experimental Protocols

The characterization of amitriptyline glucuronidation has been achieved through a combination of in vitro and in vivo experimental approaches.

This method is widely used to determine the kinetic parameters of UGT-mediated metabolism.

-

Enzyme Source:

-

Human Liver Microsomes (HLMs): Pooled or individual donor HLMs are used to represent the metabolic capacity of the human liver.

-

Recombinant UGTs: Specific UGT isoforms (e.g., UGT2B10, UGT1A4) expressed in cell lines like Sf9 or HEK293 are used to identify the contribution of individual enzymes.[5][7]

-

-

Reaction Mixture:

-

Enzyme source (microsomal protein or recombinant enzyme)

-

Amitriptyline (substrate) at various concentrations

-

UDP-glucuronic acid (UDPGA) as the co-substrate

-

Buffer (e.g., Tris-HCl) at a physiological pH

-

Magnesium chloride (MgCl2) to activate UGTs

-

Detergent (e.g., Brij 58) may be included to address latency of the enzyme in microsomes, although some studies are conducted in its absence to better reflect physiological conditions.[7]

-

-

Incubation: The reaction mixture is typically incubated at 37°C. The reaction is initiated by the addition of UDPGA and terminated after a specific time by adding a quenching solution (e.g., acetonitrile or methanol).

-

Analysis: The formation of amitriptyline-N-glucuronide is quantified using High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry (MS) detection.[9]

-

Data Analysis: Kinetic parameters (Km and Vmax) are determined by fitting the reaction rates at different substrate concentrations to the Michaelis-Menten equation.

These studies provide insights into the clinical relevance of glucuronidation.

-

Study Design: Healthy volunteers or patients receiving amitriptyline therapy are enrolled.[8]

-

Dosing: A single oral dose or continuous therapeutic doses of amitriptyline are administered.[8]

-

Sample Collection: Urine samples are collected over a defined period (e.g., 24 to 108 hours).[8]

-

Metabolite Isolation and Quantification:

Visualizations

Caption: Metabolic pathway of amitriptyline focusing on glucuronidation.

Caption: Workflow for a typical in vitro amitriptyline glucuronidation assay.

Conclusion

The glucuronidation of amitriptyline is a multifaceted process involving multiple UGT enzymes and resulting in a variety of conjugated metabolites. UGT2B10 and UGT1A4 are the key players in the direct N-glucuronidation of the parent drug, with UGT2B10 being the high-affinity enzyme of greater clinical relevance at therapeutic doses. Furthermore, hydroxylated metabolites of amitriptyline also serve as substrates for both O- and N-glucuronidation. A thorough understanding of this metabolic pathway, facilitated by the experimental approaches outlined in this guide, is essential for the continued safe and effective use of amitriptyline in clinical practice and for the development of new chemical entities with improved metabolic profiles.

References

- 1. ClinPGx [clinpgx.org]

- 2. Amitriptyline - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of human UGT2B10 in N-glucuronidation of tricyclic antidepressants, amitriptyline, imipramine, clomipramine, and trimipramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Human UDP-glucuronosyltransferase (UGT) 2B10 in drug N-glucuronidation: substrate screening and comparison with UGT1A3 and UGT1A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparative N-glucuronidation kinetics of ketotifen and amitriptyline by expressed human UDP-glucuronosyltransferases and liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Glucuronidation of amitriptyline in man in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Formation of a quaternary N-glucuronide of amitriptyline in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ClinPGx [clinpgx.org]

- 11. Glucuronides of hydroxylated metabolites of amitriptyline and nortriptyline isolated from rat bile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Metabolism and bioactivation of the tricyclic antidepressant amitriptyline in human liver microsomes and human urine. | Semantic Scholar [semanticscholar.org]

- 13. Quaternary N-glucuronides of 10-hydroxylated amitriptyline metabolites in human urine. | Semantic Scholar [semanticscholar.org]

The Evolving Efficacy: A Deep Dive into the Biological Activities of Amitriptyline Metabolites

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Amitriptyline, a cornerstone tricyclic antidepressant (TCA), has been a subject of extensive research for decades. Its therapeutic effects and side-effect profile are not solely attributable to the parent drug but are significantly influenced by its complex metabolism into a host of pharmacologically active metabolites. Understanding the distinct biological activities of these metabolites is paramount for a comprehensive grasp of amitriptyline's overall mechanism of action, inter-individual variability in patient response, and for the rational design of novel therapeutics with improved efficacy and tolerability. This technical guide provides a detailed exploration of the biological activities of amitriptyline's primary metabolites, presenting quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.

Metabolic Pathway of Amitriptyline

Amitriptyline undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system. The two major initial pathways are N-demethylation and hydroxylation. N-demethylation, catalyzed predominantly by CYP2C19, converts amitriptyline to its principal active metabolite, nortriptyline.[1][2] Hydroxylation, mainly carried out by CYP2D6, leads to the formation of (E)-10-hydroxyamitriptyline.[3] Nortriptyline itself is further metabolized by CYP2D6 to (E)- and (Z)-10-hydroxynortriptyline.[4] Another metabolic route involves N-oxidation, resulting in the formation of amitriptylin-N-oxide.[5] The interplay of these pathways and the genetic polymorphisms in the involved CYP enzymes contribute to the wide inter-individual variations in plasma concentrations of the parent drug and its metabolites.[2]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Extrapolating in vitro data on drug metabolism to in vivo pharmacokinetics: evaluation of the pharmacokinetic interaction between amitriptyline and fluoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Amitriptyline | C20H23N | CID 2160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. researchgate.net [researchgate.net]

The Deuterium Switch: An In-Depth Technical Guide to the Effects of Deuterium Labeling on Pharmacokinetic Profiles

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic replacement of hydrogen with its stable, heavier isotope, deuterium, at key metabolic positions within a drug molecule has emerged as a powerful tool in drug development. This "deuterium switch" can significantly alter a drug's pharmacokinetic profile, primarily by leveraging the kinetic isotope effect (KIE). The stronger carbon-deuterium (C-D) bond, compared to the carbon-hydrogen (C-H) bond, can slow down metabolic processes, particularly those mediated by cytochrome P450 (CYP450) enzymes. This can lead to a cascade of beneficial effects, including a longer drug half-life, increased systemic exposure, reduced formation of toxic metabolites, and the potential for lower and less frequent dosing. This guide provides a comprehensive technical overview of the principles of deuterium labeling, detailed experimental protocols for the synthesis and pharmacokinetic analysis of deuterated compounds, and a summary of the quantitative impact of this strategy on drug pharmacokinetics.

The Core Principle: The Kinetic Isotope Effect (KIE)

The foundation of deuterium's utility in modifying pharmacokinetics lies in the kinetic isotope effect. The C-D bond is approximately 6-10 times more stable than the C-H bond due to its lower zero-point energy[1]. This increased bond strength makes the C-D bond more difficult to break. In many drug metabolism pathways, particularly oxidation reactions catalyzed by CYP450 enzymes, the cleavage of a C-H bond is the rate-limiting step[2][3]. By replacing a hydrogen atom at such a "soft spot" with deuterium, the rate of metabolism at that position can be significantly reduced[2].

This slowing of metabolism can manifest in several ways[][5]:

-

Increased Half-Life (t½) and Exposure (AUC): A slower metabolic rate means the drug remains in the body for a longer period, leading to a longer half-life and greater overall exposure (Area Under the Curve)[6].

-

Reduced Peak Concentrations (Cmax) of Metabolites: Slower formation of metabolites can lead to lower peak plasma concentrations of potentially toxic or inactive metabolites.

-

Metabolic Switching: Deuteration at one metabolic site can redirect metabolism to other, non-deuterated positions on the molecule, a phenomenon known as metabolic switching[7]. This can be advantageous if it leads to the formation of less toxic or more active metabolites.

-

Improved Safety Profile: By reducing the formation of reactive or toxic metabolites, deuterium labeling can lead to a better safety and tolerability profile[5].

The first deuterated drug to receive FDA approval was deutetrabenazine (Austedo®), a treatment for chorea associated with Huntington's disease[][8]. Deuteration of the methoxy groups of tetrabenazine significantly slows their O-demethylation by CYP2D6, leading to a longer half-life of the active metabolites and allowing for a lower, less frequent dosing regimen with an improved side-effect profile compared to its non-deuterated counterpart[2][9].

Data Presentation: Comparative Pharmacokinetic Profiles

The following tables summarize the quantitative impact of deuterium labeling on the pharmacokinetic parameters of several drugs.

Table 1: Pharmacokinetic Parameters of Methadone and d9-Methadone in Mice [6]

| Parameter | Methadone | d9-Methadone | Fold Change |

| AUC0–8h (ng·h/mL) | 235 ± 65 | 1345 ± 256 | ↑ 5.7 |

| Cmax (ng/mL) | 123 ± 23 | 543 ± 87 | ↑ 4.4 |

| Clearance (L/h/kg) | 4.7 ± 0.8 | 0.9 ± 0.3 | ↓ 5.2 |

| Vss (L/kg) | 23.4 ± 5.4 | 2.9 ± 0.9 | ↓ 8.1 |

| t½ (h) | 3.5 ± 0.7 | 2.3 ± 0.5 | ↓ 1.5 |

Data are presented as mean ± SD. AUC: Area under the plasma concentration-time curve; Cmax: Maximum plasma concentration; CL: Clearance; Vss: Volume of distribution at steady state; t½: Half-life.

Table 2: In Vitro and In Vivo Pharmacokinetic Parameters of Enzalutamide and d3-Enzalutamide

| Parameter | Enzalutamide | d3-Enzalutamide | Fold Change/Ratio |

| In Vitro CLint (rat liver microsomes, µL/min/mg) | 15.3 | 7.7 | ↓ 2.0 |

| In Vitro CLint (human liver microsomes, µL/min/mg) | 5.9 | 1.6 | ↓ 3.7 |

| In Vivo Cmax (rats, 10 mg/kg oral) | 10.1 µg/mL | 13.6 µg/mL | ↑ 1.35 |

| In Vivo AUC0–t (rats, 10 mg/kg oral) | 487 µg·h/mL | 984 µg·h/mL | ↑ 2.02 |

| M2 (N-demethyl metabolite) AUC0–t | 123 µg·h/mL | 15 µg·h/mL | ↓ 8.2 |

CLint: Intrinsic clearance; Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

Experimental Protocols

Synthesis of a Deuterated Drug: A Case Study of Deutetrabenazine

The synthesis of deuterated compounds can be achieved through various methods, including hydrogen-deuterium exchange reactions, the use of deuterated reagents, and metal-catalyzed hydrogenations[10]. A common strategy involves modifying the existing synthetic route of the non-deuterated parent drug. The following is a generalized protocol for the synthesis of deutetrabenazine, based on published methods.

Objective: To synthesize 6,7-bis(methoxy-d3)-3,4-dihydroisoquinoline, a key intermediate in the synthesis of deutetrabenazine.

Materials:

-

6,7-dihydroxy-3,4-dihydroisoquinoline

-

Triphenylphosphine (PPh3)

-

Deuterated methanol (CD3OD)

-

Diisopropyl azodicarboxylate (DIAD)

-

Tetrahydrofuran (THF), anhydrous

-

Zinc chloride (ZnCl2)

-

Sodium hydroxide (NaOH) solution

-

Ethyl acetate

-

Brine

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 6,7-dihydroxy-3,4-dihydroisoquinoline and triphenylphosphine in anhydrous tetrahydrofuran under a nitrogen atmosphere.

-

Mitsunobu Reaction: Cool the solution to 0 °C in an ice bath. To this solution, add deuterated methanol (CD3OD) followed by the dropwise addition of diisopropyl azodicarboxylate (DIAD) while maintaining the temperature below 5 °C.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification:

-

Upon completion, quench the reaction by adding water.

-

Add a solution of zinc chloride to precipitate triphenylphosphine oxide.

-

Filter the mixture and wash the solid with ethyl acetate.

-

Adjust the pH of the filtrate to basic (pH > 10) with a sodium hydroxide solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

-

Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., methanol) to yield pure 6,7-bis(methoxy-d3)-3,4-dihydroisoquinoline.

-

Characterization: Confirm the structure and isotopic purity of the final product using nuclear magnetic resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and mass spectrometry.

Preclinical Pharmacokinetic Study of a Deuterated Drug

The following protocol outlines a typical in vivo pharmacokinetic study in rats to compare a deuterated drug with its non-deuterated counterpart, incorporating best practices and regulatory considerations.

Objective: To determine and compare the pharmacokinetic profiles of a deuterated drug and its non-deuterated analog after oral administration to rats.

Materials and Methods:

-

Test Articles: Deuterated drug and non-deuterated parent drug, formulated in a suitable vehicle (e.g., a solution or suspension).

-

Animal Model: Male Sprague Dawley rats (n=3-4 per group), with cannulated jugular veins for serial blood sampling. Animals should be fasted overnight before dosing.

-

Dosing: Administer the deuterated and non-deuterated compounds orally (p.o.) at a predetermined dose.

-

Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein cannula into tubes containing an anticoagulant (e.g., K2EDTA) at the following time points: pre-dose (0 h), and at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

-

Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., at 3000 x g for 10 minutes at 4 °C) to separate the plasma. Transfer the plasma to clean tubes and store at -80 °C until analysis.

-

Bioanalytical Method (LC-MS/MS):

-

Sample Preparation: Perform a protein precipitation extraction by adding a volume of cold acetonitrile (containing an internal standard) to an aliquot of the plasma sample. Vortex and centrifuge to pellet the precipitated proteins. Transfer the supernatant for analysis.

-

Chromatography: Use a reverse-phase C18 column with a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Optimize the MRM transitions for the parent drug, the deuterated drug, and the internal standard.

-

-

Method Validation: The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA's Bioanalytical Method Validation guidance). This includes assessing:

-

Selectivity and Specificity: Ensuring no interference from endogenous matrix components.

-

Calibration Curve: A linear regression of the peak area ratio (analyte/internal standard) versus concentration over the expected range.

-

Accuracy and Precision: Intra- and inter-day accuracy and precision should be within acceptable limits (typically ±15% for quality control samples, and ±20% at the lower limit of quantification).

-

Matrix Effect: Assessing the impact of the biological matrix on ionization.

-

Stability: Evaluating the stability of the analyte in the biological matrix under various storage and handling conditions.

-

-

Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½, CL/F, Vz/F) from the plasma concentration-time data using non-compartmental analysis with appropriate software.

Visualizing the Impact: Metabolic Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the metabolic fate of a hypothetical drug and its deuterated analog, highlighting the kinetic isotope effect and metabolic switching.

Caption: Metabolic fate of a non-deuterated vs. a deuterated drug.

The diagram above illustrates two key consequences of deuterium labeling. For the non-deuterated drug, metabolism primarily proceeds through the cleavage of a labile C-H bond to form "Metabolite A". In the case of the deuterated drug, the stronger C-D bond slows down this primary metabolic pathway due to the kinetic isotope effect. This can lead to a "metabolic switch," where an alternative, previously minor metabolic pathway to "Metabolite B" becomes more prominent.

Caption: Pharmacokinetic workflow of a drug vs. its deuterated analog.

This workflow diagram contrasts the pharmacokinetic pathways of a conventional drug and its deuterated version. The key difference lies in the metabolism step. The deuterated drug undergoes reduced metabolism, leading to increased systemic exposure and potentially a more pronounced or prolonged therapeutic effect.

Conclusion

Deuterium labeling represents a mature and validated strategy in drug development for optimizing the pharmacokinetic properties of small molecules. By strategically slowing down metabolic clearance, this approach can enhance a drug's efficacy and safety profile. The success of deutetrabenazine has paved the way for a growing pipeline of deuterated drug candidates. A thorough understanding of a drug's metabolic pathways and the application of the principles outlined in this guide are crucial for the successful implementation of the deuterium switch in modern drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. bioscientia.de [bioscientia.de]

- 3. pubs.acs.org [pubs.acs.org]

- 5. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Deuterated drug - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Robust LC-MS/MS Method for the Quantitative Analysis of Amitriptyline-N-glucuronide-d3 in Human Plasma

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amitriptyline is a tricyclic antidepressant (TCA) widely used for the treatment of major depressive disorder and neuropathic pain. Its therapeutic efficacy and potential for toxicity necessitate careful monitoring of its plasma concentrations. The metabolism of amitriptyline is complex, involving N-demethylation to its active metabolite nortriptyline, hydroxylation, and subsequent conjugation reactions.[1][2] One of these conjugation pathways is direct N-glucuronidation, forming Amitriptyline-N-glucuronide.[3][4] While sometimes considered a minor pathway, direct measurement of glucuronide metabolites is crucial for a complete understanding of a drug's pharmacokinetics and disposition.[3]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the bioanalysis of drugs and their metabolites due to its high sensitivity and selectivity.[5][6] The use of stable isotope-labeled internal standards is the gold standard in quantitative LC-MS/MS assays, as they effectively compensate for variations in sample preparation and matrix effects.

This application note details a sensitive, specific, and robust LC-MS/MS method for the quantification of Amitriptyline-N-glucuronide-d3 in human plasma. This deuterated standard is critical for the accurate quantification of the native Amitriptyline-N-glucuronide metabolite. The protocol employs a simple protein precipitation for sample preparation and utilizes a triple quadrupole mass spectrometer for analysis.

Metabolic Pathway of Amitriptyline Glucuronidation

Amitriptyline undergoes phase II metabolism where UDP-glucuronosyltransferase (UGT) enzymes, primarily UGT2B10, catalyze the covalent attachment of glucuronic acid to the tertiary amine of the amitriptyline side chain, forming a quaternary ammonium-linked glucuronide.[4] This process increases the water solubility of the compound, facilitating its excretion.[2]

Caption: Metabolic conversion of Amitriptyline to Amitriptyline-N-glucuronide.

Experimental Protocols

Sample Preparation

A simple protein precipitation method is employed for the extraction of the analyte from human plasma.

-

Label 1.5 mL polypropylene microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.

-

Pipette 100 µL of plasma into the appropriately labeled tubes.

-

Add 10 µL of the internal standard working solution (this compound).

-

To precipitate proteins, add 300 µL of ice-cold acetonitrile containing 0.1% formic acid.

-

Vortex mix each tube for 30 seconds.

-

Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.

-

Carefully transfer 200 µL of the clear supernatant to a 96-well plate or autosampler vials.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

Liquid Chromatography

Chromatographic separation is achieved using a reversed-phase C18 column.

| Parameter | Condition |

| LC System | Standard HPLC or UHPLC system |

| Column | ACE C18, 2.1 x 50 mm, 3 µm (or equivalent)[5] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Run Time | 6 minutes |

Table 1: LC Gradient Program

| Time (min) | % Mobile Phase B |

| 0.0 | 10 |

| 0.5 | 10 |

| 3.5 | 95 |

| 4.5 | 95 |

| 4.6 | 10 |

| 6.0 | 10 |

Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification.

| Parameter | Condition |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 400°C |

| Gas Flow | Desolvation: 800 L/hr; Cone: 150 L/hr |

| Collision Gas | Argon |

Table 2: MRM Transitions and MS Parameters

| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q2) m/z | Dwell Time (ms) | Collision Energy (eV) |

| Amitriptyline-N-glucuronide | 454.5 | 278.4 | 100 | 25 |

| This compound (IS) | 457.6 | 281.4 | 100 | 25 |

Note: The precursor ion for this compound is based on its molecular weight of 456.56.[7] The primary fragmentation is the loss of the glucuronide moiety.

Experimental Workflow

The overall analytical process from sample receipt to data analysis is outlined below.

Caption: High-level workflow for the bioanalysis of Amitriptyline-N-glucuronide.

Method Performance

The method should be validated according to regulatory guidelines. The following table summarizes the expected performance characteristics based on similar validated assays for amitriptyline and its metabolites.[5][8]

Table 3: Representative Method Validation Data

| Parameter | Acceptance Criteria | Expected Performance |

| Linearity Range | r² ≥ 0.99 | 0.5 - 500 ng/mL, r² > 0.995 |

| Lower Limit of Quantitation (LLOQ) | S/N > 10, Acc/Prec ±20% | 0.5 ng/mL |

| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |

| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 12% |

| Accuracy (% Bias) | ± 15% (± 20% at LLOQ) | Within ± 10% of nominal values |

| Matrix Effect | CV ≤ 15% | Normalized IS factor between 0.90 and 1.10 |

| Recovery | Consistent and precise | > 85% |

Conclusion

This application note presents a detailed protocol for a robust and sensitive LC-MS/MS method for the determination of this compound in human plasma. The method utilizes a straightforward protein precipitation extraction and standard reversed-phase chromatography. The high selectivity of tandem mass spectrometry, combined with the use of a stable isotope-labeled internal standard, ensures accurate and reliable quantification. This method is well-suited for applications in clinical research, therapeutic drug monitoring, and pharmacokinetic studies involving amitriptyline.

References

- 1. ClinPGx [clinpgx.org]

- 2. researchgate.net [researchgate.net]

- 3. Glucuronidation of amitriptyline in man in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of human UGT2B10 in N-glucuronidation of tricyclic antidepressants, amitriptyline, imipramine, clomipramine, and trimipramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Practical liquid chromatography-tandem mass spectrometry method for the simultaneous quantification of amitriptyline, nortriptyline and their hydroxy metabolites in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Amitriptyline N-Glucuronide | Axios Research [axios-research.com]

- 8. egrove.olemiss.edu [egrove.olemiss.edu]

Application Notes and Protocols: Solid-Phase Extraction of Amitriptyline and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the solid-phase extraction (SPE) of the tricyclic antidepressant amitriptyline and its primary metabolites from biological matrices, primarily human plasma. The metabolites covered include nortriptyline, E-10-hydroxyamitriptyline, Z-10-hydroxyamitriptyline, E-10-hydroxynortriptyline, and Z-10-hydroxynortriptyline. This protocol is intended for use in research, clinical, and pharmaceutical settings for therapeutic drug monitoring, pharmacokinetic studies, and toxicological analysis.

Introduction

Amitriptyline is a widely prescribed medication for the treatment of depression and other conditions. The monitoring of its plasma concentrations, along with its active metabolite nortriptyline and other hydroxylated metabolites, is crucial for optimizing therapeutic outcomes and minimizing toxicity. Solid-phase extraction is a robust and reliable technique for the cleanup and concentration of these analytes from complex biological samples prior to analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantitative Data Summary

The following table summarizes the quantitative data for the solid-phase extraction and analysis of amitriptyline and its metabolites. Data has been compiled from various studies to provide a comprehensive overview.

| Analyte | Matrix | SPE Sorbent | Recovery (%) | LLOQ (ng/mL) | Linearity (ng/mL) |

| Amitriptyline | Human Plasma | Hydrophilic-Lipophilic Balance | 85.3[1] | 0.5 | 0.5 - 400 |

| Nortriptyline | Human Plasma | Hydrophilic-Lipophilic Balance | 88.4[1] | 0.5 | 0.5 - 400 |

| E-10-hydroxyamitriptyline | Human Serum | Protein Precipitation | Not Reported | 0.5[2] | 0.5 - 400[2] |

| Z-10-hydroxyamitriptyline | Human Serum | Protein Precipitation | Not Reported | 0.5[2] | 0.5 - 400[2] |

| E-10-hydroxynortriptyline | Human Serum | Protein Precipitation | Not Reported | 0.5[2] | 0.5 - 400[2] |

| Z-10-hydroxynortriptyline | Human Serum | Protein Precipitation | Not Reported | 0.5[2] | 0.5 - 400[2] |

*Note: While a specific SPE recovery for the hydroxylated metabolites was not found in the literature, a highly sensitive LC-MS/MS method using a simple protein precipitation step has been validated with an LLOQ of 0.5 ng/mL for all analytes[2]. This indicates that with an appropriate SPE method, similar or better sensitivity can be expected.

Experimental Protocols

This section details the methodology for the solid-phase extraction of amitriptyline and its metabolites from human plasma.

Materials and Reagents

-

Hydrophilic-Lipophilic Balance (HLB) SPE cartridges

-

Human plasma samples

-

Amitriptyline, nortriptyline, and hydroxylated metabolite standards

-

Internal standard (e.g., deuterated amitriptyline and nortriptyline)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (deionized or HPLC grade)

-

Formic acid

-

Ammonium hydroxide

-

Centrifuge

-

SPE manifold

-

Nitrogen evaporator

Sample Preparation

-

Thaw frozen plasma samples at room temperature.

-

Vortex the samples to ensure homogeneity.

-

To 0.5 mL of plasma, add the internal standard solution.

-

Vortex briefly to mix.

Solid-Phase Extraction (SPE) Protocol

-

Conditioning: Condition the HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.

-

Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1 mL/min).

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

-

Drying: Dry the cartridge thoroughly under vacuum or with nitrogen for 5-10 minutes.

-

Elution: Elute the analytes from the cartridge with 1 mL of a solution of 5% ammonium hydroxide in acetonitrile.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.

-

Analysis: Vortex the reconstituted sample and inject an aliquot into the LC-MS/MS system.

Visualizations

Amitriptyline Mechanism of Action

Caption: Mechanism of action of amitriptyline.

Experimental Workflow for SPE of Amitriptyline Metabolites

Caption: Solid-phase extraction workflow.

References

- 1. Development and validation of amitriptyline and its metabolite in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Practical liquid chromatography-tandem mass spectrometry method for the simultaneous quantification of amitriptyline, nortriptyline and their hydroxy metabolites in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Pressure Liquid Chromatography for the Determination of Amitriptyline and Its Metabolites

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amitriptyline is a tricyclic antidepressant that is extensively metabolized in the body, primarily by the cytochrome P450 enzymes CYP2C19 and CYP2D6.[1][2][3][4][5] Its main active metabolite is nortriptyline, which is formed through demethylation.[1][3] Both amitriptyline and nortriptyline are further metabolized via hydroxylation to form less active compounds.[2] Monitoring the plasma concentrations of amitriptyline and its metabolites is crucial for therapeutic drug monitoring and pharmacokinetic studies. This application note provides detailed protocols for the quantitative determination of amitriptyline and its key metabolites in human plasma and whole blood using High-Pressure Liquid Chromatography (HPLC) with UV detection.

Metabolic Pathway of Amitriptyline

The metabolic conversion of amitriptyline is a critical aspect of its pharmacology. The following diagram illustrates the primary metabolic pathway.

Caption: Metabolic pathway of amitriptyline.

Experimental Protocols

This section details the methodologies for sample preparation and HPLC analysis for the determination of amitriptyline and its metabolites.

I. Sample Preparation: Liquid-Liquid Extraction

This protocol is adapted from various established methods for the extraction of tricyclic antidepressants from biological matrices.[6][7][8][9]

Materials:

-

Human plasma or whole blood samples

-

Internal Standard (IS) solution (e.g., Imipramine or Clomipramine)[6][7][8][9]

-

1 M Sodium Carbonate or 0.5 M Ammoniacal Buffer (pH 10)

-

Extraction Solvent: Hexane/Isoamyl alcohol (99:1, v/v) or Diethyl ether

-

Reconstitution Solvent: Mobile Phase

Procedure:

-

To 1 mL of plasma or whole blood in a centrifuge tube, add 50 µL of the internal standard solution.

-

Add 500 µL of 1 M sodium carbonate or ammoniacal buffer to alkalinize the sample and vortex for 30 seconds.

-

Add 5 mL of the extraction solvent, vortex for 2 minutes, and then centrifuge at 4000 rpm for 10 minutes.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100-250 µL of the mobile phase, vortex for 30 seconds, and centrifuge at 12,000 rpm for 5 minutes.

-

Inject an aliquot of the supernatant into the HPLC system.

II. HPLC Analysis

The following are representative HPLC conditions for the analysis of amitriptyline and its metabolites.

Instrumentation:

-

HPLC system with a UV detector

-

Data acquisition and processing software

Chromatographic Conditions:

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | µ-Bondapak-CN | Silica | C18 ODS |

| Mobile Phase | Acetonitrile/Methanol/5 mmol/L Na2HPO4 (60/15/25 by vol), pH 7.0[10][11] | Acetonitrile/0.1M Ammonium Acetate (94:6, v/v)[6][8] | Acetonitrile/Distilled Water (30:70, v/v) with 0.5% Triethylamine and 0.3% Orthophosphoric acid, pH 3.1[12] |

| Flow Rate | 2.0 mL/min[10][11] | 0.4 mL/min[6] | 1.0 mL/min |

| Detection Wavelength | 254 nm[10][11] | 240 nm[6] | 240 nm[12] |

| Injection Volume | 50-100 µL | 20 µL | 20 µL |

| Column Temperature | Ambient | 40°C[6] | Ambient |

Experimental Workflow

The following diagram outlines the logical flow of the analytical procedure.

References

- 1. Amitriptyline Therapy and CYP2D6 and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. researchgate.net [researchgate.net]

- 4. go.drugbank.com [go.drugbank.com]

- 5. karger.com [karger.com]

- 6. academic.oup.com [academic.oup.com]

- 7. scispace.com [scispace.com]

- 8. Selective determination of amitriptyline and nortriptyline in human plasma by HPLC with ultraviolet and particle beam mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

- 10. Sample preparation and liquid-chromatographic analysis for tricyclic antidepressants in serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

Application of Amitriptyline-N-glucuronide-d3 in Urine Analysis: A Detailed Guide for Researchers

Introduction

Amitriptyline, a tricyclic antidepressant, undergoes extensive metabolism in the body, leading to the formation of various metabolites, including pharmacologically active compounds like nortriptyline and hydroxylated derivatives. A significant pathway of elimination for amitriptyline and its metabolites is through conjugation with glucuronic acid, forming glucuronides that are excreted in the urine. The quantification of these metabolites, particularly Amitriptyline-N-glucuronide, in urine is crucial for therapeutic drug monitoring, pharmacokinetic studies, and forensic toxicology.

Amitriptyline-N-glucuronide-d3 is a stable, isotopically labeled version of the native Amitriptyline-N-glucuronide metabolite. Its primary application in urine analysis is as an internal standard for quantitative assays, most commonly employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard is the gold standard for robust and accurate quantification as it co-elutes with the analyte of interest and experiences similar ionization effects in the mass spectrometer, thereby correcting for variations in sample preparation and instrument response.

This document provides detailed application notes and protocols for the use of this compound in the quantitative analysis of Amitriptyline-N-glucuronide in human urine.

Application Notes

The primary application of this compound is as an internal standard for the accurate quantification of Amitriptyline-N-glucuronide in urine samples. This is particularly critical in:

-

Therapeutic Drug Monitoring (TDM): To ensure that amitriptyline dosage is within the therapeutic range and to personalize treatment.

-

Pharmacokinetic (PK) Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) of amitriptyline.

-

Toxicology and Forensic Analysis: To determine the presence and concentration of amitriptyline and its metabolites in cases of overdose or in forensic investigations.

The use of a stable isotope-labeled internal standard like this compound is essential for mitigating matrix effects, which are common in complex biological samples like urine and can significantly impact the accuracy of quantification.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common and effective method for extracting and concentrating amitriptyline and its metabolites from urine while removing interfering substances.

Materials:

-

Urine sample

-

This compound internal standard solution (concentration to be optimized based on expected analyte levels)

-

Phosphate buffer (pH 6.0)

-

Mixed-mode cation exchange SPE cartridges

-

Methanol

-

Elution solvent (e.g., 5% ammonium hydroxide in methanol)

-

Nitrogen evaporator

-

Reconstitution solution (e.g., mobile phase)

Protocol:

-

Sample Pre-treatment: To 1 mL of urine, add 50 µL of the this compound internal standard solution and 1 mL of phosphate buffer (pH 6.0). Vortex for 30 seconds.

-

SPE Cartridge Conditioning: Condition the SPE cartridge by sequentially passing 2 mL of methanol and 2 mL of phosphate buffer through it.

-

Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 2 mL of water followed by 2 mL of methanol to remove interfering substances.

-

Elution: Elute the analytes with 2 mL of the elution solvent.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the reconstitution solution. The sample is now ready for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

LC Conditions:

| Parameter | Value |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and equilibrate for 2 minutes. |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

MS/MS Conditions (Multiple Reaction Monitoring - MRM):

The specific mass transitions for Amitriptyline-N-glucuronide and this compound need to be determined by direct infusion of the standards. The following are hypothetical, yet representative, transitions in positive ion mode:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Amitriptyline-N-glucuronide | [M+H]+ | Fragment 1 | Optimized Value |

| [M+H]+ | Fragment 2 | Optimized Value | |

| This compound | [M+H+3]+ | Fragment 1 + 3 | Optimized Value |

| [M+H+3]+ | Fragment 2 + 3 | Optimized Value |

Note: The exact m/z values will depend on the chemical formula of Amitriptyline-N-glucuronide.

Data Presentation

Calibration Curve and Quality Control Data

A calibration curve should be prepared by spiking known concentrations of Amitriptyline-N-glucuronide into drug-free urine, along with a constant concentration of the this compound internal standard. Quality control (QC) samples at low, medium, and high concentrations should also be prepared and analyzed with each batch of samples.

Table 1: Representative Calibration Curve Data

| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |

| 1 | 0.012 |

| 5 | 0.058 |

| 10 | 0.115 |

| 50 | 0.592 |

| 100 | 1.180 |

| 500 | 5.950 |

| Linearity (r²) | >0.99 |

Table 2: Representative Quality Control Data